Cas no 860173-33-7 ((4-(cyclopropylcarbamoyl)phenyl)boronic acid)

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a cyclopropylcarbamoyl functional group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its boronic acid moiety enables efficient palladium-catalyzed aryl-aryl bond formation, while the cyclopropylcarbamoyl group enhances stability and influences electronic properties, broadening its utility in medicinal chemistry and materials science. This compound is particularly useful in synthesizing complex biaryl structures due to its compatibility with diverse reaction conditions and functional groups. High purity and consistent reactivity ensure reliable performance in both academic and industrial applications. Proper handling under inert conditions is recommended to maintain stability.
(4-(cyclopropylcarbamoyl)phenyl)boronic acid structure
860173-33-7 structure
商品名:(4-(cyclopropylcarbamoyl)phenyl)boronic acid
CAS番号:860173-33-7
MF:C10H12BNO3
メガワット:205.018182754517
MDL:MFCD03788419
CID:1057441

(4-(cyclopropylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • 4-(Cyclopropylcarbamoyl)phenylboronic Acid
    • (4-(Cyclopropylcarbamoyl)phenyl)boronic acid
    • [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
    • [4-[(cyclopropylamino)carbonyl]phenyl]-boronic acid
    • 7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile
    • 4-(Cyclopropylaminocarbonyl)phenylboronic acid
    • 4-Cyclopropylaminocarbonylphenylboronic acid
    • WCRPDYXXIVYAAJ-UHFFFAOYSA-N
    • STR09928
    • N-CYCLOPROPYL 4-BORONOBENZAMIDE
    • AB15
    • B-[4-[(Cyclopropylamino)carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [4-[(cyclopropylamino)carbonyl]phenyl]- (9CI)
    • [4-(Cyclopropylaminocarbonyl)phenyl]boronic acid
    • [4-(N-Cyclopropylaminocarbonyl)phenyl]boronic acid
    • (4-(cyclopropylcarbamoyl)phenyl)boronic acid
    • MDL: MFCD03788419
    • インチ: 1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)
    • InChIKey: WCRPDYXXIVYAAJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(B(O)O)=CC=1)NC1CC1

計算された属性

  • せいみつぶんしりょう: 205.09100
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • トポロジー分子極性表面積: 69.6

じっけんとくせい

  • PSA: 69.56000
  • LogP: -0.35050

(4-(cyclopropylcarbamoyl)phenyl)boronic acid セキュリティ情報

(4-(cyclopropylcarbamoyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0437-1G
(4-(cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 95%
1g
¥ 1,531.00 2023-04-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD28903-25g
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 97%
25g
¥1701.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD28903-1g
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 97%
1g
¥73.0 2024-04-18
Fluorochem
218332-10g
4-(Cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 95%
10g
£153.00 2022-03-01
abcr
AB173850-25 g
4-(N-Cyclopropylaminocarbonyl)phenylboronic acid; .
860173-33-7
25 g
€606.90 2023-07-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD28903-5g
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 97%
5g
¥361.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RI694-200mg
(4-(cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 97%
200mg
83.0CNY 2021-08-04
Chemenu
CM217538-25g
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 95+%
25g
$342 2021-08-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD28903-250mg
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 97%
250mg
¥31.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1228254-250mg
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid
860173-33-7 98%
250mg
¥40.00 2024-07-28

(4-(cyclopropylcarbamoyl)phenyl)boronic acid 関連文献

(4-(cyclopropylcarbamoyl)phenyl)boronic acidに関する追加情報

(4-(Cyclopropylcarbamoyl)Phenyl)Boronic Acid: A Comprehensive Overview

The compound with CAS No. 860173-33-7, commonly referred to as (4-(cyclopropylcarbamoyl)phenyl)boronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery, materials synthesis, and catalytic processes. The molecule consists of a phenyl ring substituted with a cyclopropylcarbamoyl group and a boronic acid moiety, which contributes to its versatility in chemical reactions.

Boronic acids are well-known for their reactivity in Suzuki-Miyaura coupling reactions, a cornerstone in modern organic synthesis. The presence of the boronic acid group in (4-(cyclopropylcarbamoyl)phenyl)boronic acid makes it an ideal substrate for cross-coupling reactions, enabling the construction of complex aromatic systems with high precision. Recent studies have highlighted the role of such compounds in the synthesis of biologically active molecules, particularly in the development of novel pharmaceutical agents.

The cyclopropylcarbamoyl group attached to the phenyl ring introduces unique electronic and steric effects, which can significantly influence the reactivity and selectivity of the molecule in various chemical transformations. This feature has been exploited in recent research to design more efficient catalysts for organic reactions. For instance, researchers have reported the use of (4-(cyclopropylcarbamoyl)phenyl)boronic acid as a precursor for constructing strained ring systems, which are valuable in medicinal chemistry due to their potential as enzyme inhibitors.

In terms of synthesis, (4-(cyclopropylcarbamoyl)phenyl)boronic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. Recent advancements in catalytic methodologies have made these syntheses more efficient and environmentally friendly. For example, the use of recyclable catalysts and green solvents has been reported in the literature, aligning with current trends toward sustainable chemistry practices.

The applications of (4-(cyclopropylcarbamoyl)phenyl)boronic acid extend beyond traditional organic synthesis. Its ability to participate in metal-mediated coupling reactions has made it a valuable tool in materials science, particularly in the development of advanced polymers and electronic materials. Researchers have demonstrated its utility in constructing conjugated systems with tailored electronic properties, which are essential for applications in optoelectronics and energy storage devices.

From an analytical standpoint, (4-(cyclopropylcarbamoyl)phenyl)boronic acid can be characterized using a range of spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide critical insights into the molecular structure and purity, ensuring high-quality materials for downstream applications. Recent improvements in analytical techniques have further enhanced our ability to study such compounds at a molecular level.

In conclusion, (4-(cyclopropylcarbamoyl)phenyl)boronic acid is a versatile compound with significant potential across multiple disciplines. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to explore new frontiers in organic synthesis, drug discovery, and materials science. As ongoing research continues to uncover new applications and synthetic strategies for this compound, its role as a key building block in modern chemistry is likely to grow even further.

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